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molecular formula C13H9FN4 B8584137 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 917758-76-0

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

Cat. No. B8584137
M. Wt: 240.24 g/mol
InChI Key: PXPRHPOOCGJXLP-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

To an ammonia solution in methanol (5 ml of a 6 M solution) was added 4-chloro-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine (26 mg, 0.1 mmol). The mixture was stirred at room temperature for 12 hours. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a mixture of methanol and dichloromethane, in a volume ratio of 1:30, yielding the title compound (20 mg, yield 83%) as a white solid which was characterised by its mass spectrum as follows: MS (m/z): 241 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[C:4]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:5]=2[N:6]=[CH:7][N:8]=1>CO>[NH2:1][C:3]1[C:4]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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